molecular formula C16H13ClN2OS2 B2431441 (Z)-5-((4-chloroquinolin-2-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one CAS No. 941943-73-3

(Z)-5-((4-chloroquinolin-2-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one

Cat. No. B2431441
CAS RN: 941943-73-3
M. Wt: 348.86
InChI Key: WQMQDWAOFCSMGI-ZSOIEALJSA-N
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Description

The compound is a thioxothiazolidinone derivative with a quinoline moiety. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their bioactive properties . Thioxothiazolidinones are a class of organic compounds that contain a five-membered ring with sulfur and nitrogen atoms .

Scientific Research Applications

Antimicrobial Activity

  • Antimicrobial Properties : Some derivatives of thioxothiazolidinone, including variants of the specified compound, have been synthesized and shown to exhibit broad-spectrum antimicrobial activity. These compounds have been effective against Gram-positive, Gram-negative bacteria, and fungal strains (Desai et al., 2013).

  • Antifungal and Antibacterial Activities : Derivatives synthesized from thioxothiazolidinone, closely related to the specified compound, have demonstrated excellent antifungal and antibacterial activities. These findings suggest potential applications in treating infections caused by various microbial agents (Desai et al., 2011).

Anticancer Properties

  • Anticancer Effects : Certain derivatives of thioxothiazolidinone, structurally similar to the queried compound, have been found to inhibit tumor growth and tumor-induced angiogenesis in mouse models. This suggests potential therapeutic applications in cancer treatment (Chandrappa et al., 2010).

  • Apoptosis Induction in Cancer Cells : Other derivatives have demonstrated the capability to induce apoptosis (programmed cell death) in human leukemia cells, pointing towards their potential use in the development of anticancer therapies (S. Chandrappa et al., 2009).

Chemical Synthesis and Analysis

  • Crystal Structure Analysis : The crystal structure of a derivative of the compound has been analyzed, offering insights into its molecular geometry, which is crucial for understanding its interaction with biological targets (Khelloul et al., 2016).

  • Microwave-Assisted Synthesis : Advances in the synthesis of thioxothiazolidinone derivatives, including methods like microwave-assisted synthesis, have been explored. This enhances the efficiency of producing these compounds for further research and application (Kamila & Biehl, 2012).

  • Green Chemistry Approaches : The synthesis of similar compounds using both conventional and microwave methods has been explored, aligning with the principles of green chemistry. This approach aims to make chemical synthesis more environmentally friendly (Rana et al., 2008).

Safety And Hazards

Without specific studies or safety data sheets, it’s difficult to provide accurate information on the safety and hazards of this compound .

Future Directions

Future research could focus on the synthesis, characterization, and biological evaluation of this compound. Studies could also explore its potential applications in medicinal chemistry, given the bioactive properties of quinolines .

properties

IUPAC Name

(5Z)-5-[(4-chloroquinolin-2-yl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS2/c1-9(2)19-15(20)14(22-16(19)21)8-10-7-12(17)11-5-3-4-6-13(11)18-10/h3-9H,1-2H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMQDWAOFCSMGI-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C(=CC2=NC3=CC=CC=C3C(=C2)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C(=O)/C(=C/C2=NC3=CC=CC=C3C(=C2)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-((4-chloroquinolin-2-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one

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